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D-Fructose-4,6-13C2

Cat. No.: B1161154
M. Wt: 182.14
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Carbon-13 (13C) Isotope Applications in Metabolism

Carbon-13 is a naturally occurring, stable isotope of carbon that accounts for approximately 1.1% of all carbon atoms. moravek.com Its unique nuclear properties make it detectable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). moravek.comontosight.ai This has made ¹³C a cornerstone of metabolic research. moravek.com By introducing ¹³C-labeled substrates, such as glucose or amino acids, into cells, tissues, or whole organisms, researchers can trace the flow of carbon atoms through various metabolic networks. pharmiweb.commoravek.com This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rates (fluxes) of metabolic reactions, providing a detailed map of cellular metabolism. ontosight.ai Applications of ¹³C tracing are vast, ranging from understanding the metabolic reprogramming in cancer cells to studying the effects of diet on metabolic health. wikipedia.orgnih.gov

Rationale for Positional 13C Labeling in Carbohydrate Tracers

While uniformly labeling a molecule with ¹³C (where all carbon atoms are ¹³C) is informative, positional labeling offers a more granular view of metabolic processes. In positional labeling, only specific carbon atoms within a molecule are replaced with ¹³C. This strategic placement of the isotopic label is crucial for dissecting complex metabolic branch points. When a positionally labeled carbohydrate enters a metabolic pathway, the molecule is broken down and rearranged. The position of the ¹³C label in the resulting metabolites provides definitive information about the specific enzymatic reactions and pathways that were active. mdpi.com This level of detail is often unattainable with uniformly labeled tracers and is essential for accurately modeling metabolic networks. biorxiv.org

Historical Context of Fructose (B13574) Metabolism Investigations

The investigation of fructose metabolism dates back to the early 20th century, with initial research focusing on its conversion to other metabolites like glucose. numberanalytics.com A significant milestone was the discovery of fructokinase, the enzyme that initiates fructose breakdown, which underscored the liver's primary role in this process. numberanalytics.com For many years, fructose was considered a relatively benign sugar. tandfonline.com However, studies beginning in the 1960s and 1970s started to reveal that high fructose consumption in animal models could lead to metabolic disturbances. bcm.edu More recent research, aided by advanced techniques like stable isotope tracing, has highlighted the complex and organ-specific nature of fructose metabolism, particularly the significant role of the small intestine in its initial processing at lower doses. tandfonline.com

Distinctive Role of D-Fructose-4,6-13C2 in Unraveling Metabolic Branch Points

D-Fructose-4,6-¹³C₂ is a specialized, positionally labeled carbohydrate designed to probe key intersections in central carbon metabolism. With ¹³C atoms specifically at the C4 and C6 positions, this tracer provides unique advantages for studying the fate of the lower carbon backbone of the fructose molecule. This specific labeling pattern is particularly insightful for dissecting the relative contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), two fundamental routes of glucose and fructose catabolism. The distinct fates of the C4 and C6 carbons in these pathways allow researchers to trace their incorporation into downstream metabolites, offering a clear picture of metabolic flux distribution at critical junctures.

Properties

Molecular Formula

C₄¹³C₂H₁₂O₆

Molecular Weight

182.14

Synonyms

Advantose FS 95-4,6-13C2;  D-(-)-Fructose-4,6-13C2;  D-(-)-Levulose-4,6-13C2;  D-Arabino-2-hexulose-4,6-13C2;  Fructose-4,6-13C2;  Fruit Sugar-4,6-13C2;  Fujifructo L 95-4,6-13C2;  Furucton-4,6-13C2;  Hi-Fructo 970-4,6-13C2;  Krystar-4,6-13C2;  Krystar 300-4,6

Origin of Product

United States

Methodological Frameworks for D Fructose 4,6 13c2 Utilization

Principles of 13C Tracer Methodology

The fundamental principle of 13C tracer methodology lies in the introduction of a substrate enriched with the stable, non-radioactive isotope 13C into a biological system. nih.govsci-hub.se As the organism or cell metabolizes this labeled substrate, the 13C atoms are incorporated into downstream metabolites. nih.gov By tracking the distribution and incorporation of these heavy carbon atoms into various molecules, researchers can elucidate active metabolic pathways and quantify the rates of metabolic reactions, known as fluxes. sci-hub.senih.gov This technique is powerful for resolving parallel, cyclic, and reversible fluxes, which is often not possible with conventional methods. nih.gov Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the 13C-labeled isotopologues, which are molecules that differ only in their isotopic composition. researchgate.netnih.govd-nb.info

Steady-State Isotopic Labeling Approaches

Steady-state isotopic labeling is a widely used method for measuring in vivo reaction fluxes. nih.gov In this approach, the biological system is exposed to a 13C-labeled substrate, such as D-Fructose-4,6-13C2, for a duration sufficient to achieve isotopic steady state. researchgate.net Isotopic steady state is reached when the 13C enrichment in the metabolite pools becomes constant over time. vanderbilt.edu This indicates that the rate of inflow of the labeled substrate is balanced by the outflow and metabolic conversion, allowing for the calculation of relative flux contributions through different pathways. researchgate.net For instance, in studies of microbial metabolism, achieving a steady state of isotopic labeling is crucial for accurate metabolic flux analysis (MFA). nih.gov The choice of the labeled substrate is critical, and computational tools can be used to optimize the labeling pattern to maximize the information gained from an experiment. nih.gov

Dynamic Tracer Infusion Protocols

Dynamic tracer infusion protocols involve the administration of a 13C-labeled tracer over time, often as a constant infusion, while monitoring the isotopic enrichment in various metabolites. nih.gov This approach is particularly useful for studying metabolic changes in response to a stimulus or over a specific time course. In human studies, for example, a constant intravenous infusion of a labeled compound like [1-13C]palmitate is frequently used to measure fatty acid metabolism. nih.gov To achieve a steady state of labeled CO2 in expired air more rapidly, the bicarbonate pool can be primed with an intravenous bolus of 13C sodium bicarbonate at the start of the infusion. nih.gov Dynamic protocols are also applicable to in vivo animal studies and ex vivo organ perfusions, allowing for the measurement of metabolic fluxes under controlled conditions. ckisotopes.comphysiology.org For example, dynamic deuterium (B1214612) metabolic imaging (DMI) has been used with deuterated glucose and fructose (B13574) to measure their uptake and metabolism in the mouse liver non-invasively. ckisotopes.com

Design of Experimental Systems for this compound Application

The specific labeling of this compound makes it a valuable tool to trace the carbons that form the two triose phosphate (B84403) molecules, dihydroxyacetone phosphate (DHAP) from carbons 1-3 and glyceraldehyde-3-phosphate (GAP) from carbons 4-6, after cleavage by aldolase (B8822740). The 13C at position 4 would be incorporated into GAP, while the 13C at position 6 would also be part of the GAP molecule. This allows for precise tracking of the fate of the GAP backbone in subsequent metabolic pathways.

In Vitro Cell Culture Models (e.g., Adipocytes, Hepatocytes, Specific Cell Lines)

In vitro cell culture models provide a controlled environment to study cellular metabolism in isolation. nih.govmdpi.com Adipocytes and hepatocytes are particularly relevant for fructose metabolism research, as the liver is the primary site of fructose metabolism, and adipose tissue is significantly impacted by excess fructose consumption. nih.govmdpi.com

Studies using uniformly labeled [U-13C6]-d-fructose in human adipocyte cell lines have demonstrated that fructose is a potent lipogenic substrate. nih.gov In these experiments, differentiated adipocytes were incubated with varying concentrations of fructose containing 10% [U-13C6]-d-fructose. nih.gov The incorporation of 13C into metabolites like glutamate (B1630785) and palmitate was then measured using gas chromatography-mass spectrometry (GC-MS). nih.gov These studies revealed that fructose robustly stimulates anabolic processes, including de novo fatty acid synthesis. nih.govresearchgate.net

Similarly, studies with hepatocyte cell lines like HepG2 have used 13C-labeled glucose to investigate how fructose influences glucose metabolism. hilarispublisher.com The use of this compound in such models would allow researchers to specifically trace the contribution of the C4-C6 backbone of fructose to pathways like gluconeogenesis, the pentose (B10789219) phosphate pathway, and the TCA cycle.

Table 1: Representative Findings from 13C-Fructose Tracer Studies in Adipocytes This table is based on data from studies using [U-13C6]-d-fructose, as direct data for this compound is not available in the reviewed literature.

MetaboliteDifferentiating AdipocytesDifferentiated AdipocytesPathway Indicated
[4,5-13C2]-Glutamate Dose-dependent increaseMore pronounced dose-dependent increasePyruvate (B1213749) Dehydrogenase (PDH) flux
[3-13C1]-Glutamate Dose-dependent decreaseMore pronounced dose-dependent decreasePyruvate Carboxylase (PC) flux
13C-Palmitate Statistically significant increaseMore pronounced increaseDe novo fatty acid synthesis
13CO2 Release Slight but significant increase at higher concentrationsSlight but significant increase at higher concentrationsTCA Cycle Oxidation

Ex Vivo Tissue Perfusion Systems

Ex vivo tissue perfusion systems, such as isolated perfused livers or hearts, offer a bridge between in vitro and in vivo studies. physiology.orgsemanticscholar.org These systems maintain the tissue architecture and some of the physiological environment, allowing for the study of organ-specific metabolism in a controlled manner. semanticscholar.org

For example, perfused mouse hearts have been used with 13C-labeled substrates to assess the contribution of different fuels to energy metabolism. physiology.org In these experiments, hearts were perfused with a buffer containing a mixture of substrates, including 13C-labeled glucose, lactate (B86563), pyruvate, and fatty acids. physiology.org This allowed for the quantification of substrate contribution to acetyl-CoA and anaplerosis. physiology.org

A perfused liver system using this compound could provide detailed insights into hepatic fructose metabolism. By analyzing the 13C labeling patterns in glucose, lactate, and glycogen (B147801) produced by the liver, researchers could quantify the flux through gluconeogenesis, glycolysis, and glycogen synthesis originating specifically from the C4-C6 portion of the fructose molecule. semanticscholar.org 13C NMR spectroscopy is a particularly powerful technique in this context, as it can provide positional isotopomer information in real-time. semanticscholar.org

Whole-Organism Isotopic Tracer Investigations (e.g., Rodent Models)

Whole-organism studies, typically in rodent models, are essential for understanding the systemic effects of fructose metabolism. mdpi.comcsic.es These studies involve administering a 13C-labeled tracer to the animal, either orally or via infusion, and then analyzing the isotopic enrichment in various tissues and biofluids. nih.govcsic.es

For instance, studies in rats have used infusions of [U-13C3]propionate and [1,6-13C2]glucose along with 2H2O to simultaneously measure hepatic glucose production, gluconeogenic fluxes, and TCA cycle fluxes. wustl.edu In a study investigating the effects of a high-fructose diet in mice, a mixture of labeled fructose and glucose was provided in the drinking water to assess the contribution of dietary sugars to hepatic de novo lipogenesis. csic.es

The use of this compound in rodent models would enable the tracing of the C4-C6 carbons of fructose throughout the body. This could help to quantify the conversion of fructose to glucose in the liver, its contribution to glycogen stores in the liver and muscle, and its potential for de novo lipogenesis in adipose tissue and the liver. nih.govcsic.es

Preparation of this compound for Metabolic Studies

The utility of this compound as a tracer is fundamentally dependent on its purity and the sterile conditions under which it is introduced into biological systems. These preparatory steps are crucial for preventing experimental artifacts and ensuring that the observed metabolic fates are solely attributable to the labeled substrate.

The isotopic purity and enrichment of this compound are paramount for the successful execution and interpretation of tracer experiments. isotope.comckisotopes.com High isotopic enrichment enhances the signal-to-noise ratio, facilitating the detection of labeled metabolites, while high chemical purity ensures that observed metabolic effects are not due to contaminants. isotope.comckisotopes.com

Isotopic enrichment refers to the abundance of the stable isotope (¹³C) at the specified carbon positions (C-4 and C-6) relative to the naturally abundant isotope (¹²C). For most metabolic tracing studies, a high degree of enrichment is desirable. Commercially available ¹³C-labeled substrates for metabolic research typically feature high isotopic enrichment, often 99% or greater. isotope.comckisotopes.com This level of enrichment is critical for distinguishing the tracer-derived metabolites from the background of naturally occurring ¹³C, which has a natural abundance of approximately 1.1%. tum.deuab.edu

Isotopic purity, on the other hand, refers to the proportion of the compound that is correctly labeled at the designated positions. For this compound, this means that the ¹³C isotopes are specifically located at the C-4 and C-6 positions of the fructose molecule. Mislabeling, where the ¹³C is found at other positions, can lead to incorrect interpretations of metabolic pathways. Therefore, suppliers of stable isotope-labeled compounds provide a Certificate of Analysis detailing both the chemical and isotopic purity, which should be carefully reviewed before use. isotope.comckisotopes.com The use of compounds with high isotopic purity, often exceeding 98% or 99%, is a standard practice in the field. researchgate.net

The choice of tracer and its enrichment level is ultimately dictated by the specific goals of the metabolic study. nih.gov For instance, in studies aiming to quantify metabolic fluxes, high enrichment allows for more precise measurements of isotope incorporation into downstream metabolites. isotope.com

Table 1: Isotopic Purity and Enrichment Specifications for ¹³C-Labeled Fructose Tracers

Parameter Typical Specification Importance in Tracer Experiments
Isotopic Enrichment (Atom % ¹³C) ≥ 99% isotope.comckisotopes.com Maximizes the signal of labeled metabolites above the natural ¹³C background, improving detection sensitivity. uab.edu
Chemical Purity (e.g., by HPLC) ≥ 98% researchgate.net Ensures that observed metabolic changes are due to the labeled fructose and not impurities. isotope.com

Introducing this compound into biological systems, such as cell cultures, requires stringent sterile techniques to prevent microbial contamination, which could alter the metabolic landscape of the system under study and confound results. nih.govresearchgate.net

The standard procedure for preparing a sterile solution of the labeled fructose involves the following steps:

Dissolution : The this compound powder is dissolved in a sterile, high-purity solvent, typically double-deionized water (ddH₂O) or sterile water for injection. nih.gov

Sterile Filtration : The resulting solution is then passed through a sterile syringe filter with a pore size of 0.22 µm into a sterile container. nih.govresearchgate.net This method effectively removes bacteria and other potential contaminants without using heat (e.g., autoclaving), which could degrade a heat-sensitive sugar like fructose.

Storage : The sterile stock solution should be stored under appropriate conditions to maintain its integrity. For short-term storage, 4°C is often suitable, while for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation and repeated freeze-thaw cycles. nih.gov

When preparing culture media containing the tracer, the sterile this compound stock solution is aseptically added to the basal medium, often one that is deficient in unlabeled fructose, to the desired final concentration. researchgate.net This entire process should be conducted within a sterile environment, such as a laminar flow hood or biosafety cabinet, using appropriate aseptic techniques. researchgate.net

Isotopic Purity and Enrichment Considerations for Tracer Experiments

Control Strategies in this compound Tracing Experiments

Effective control strategies are essential for the robust interpretation of data from metabolic tracing experiments with this compound. These controls help to distinguish the metabolic effects of the tracer from other experimental variables and to establish a baseline for comparison.

A primary control involves the use of an identical experimental system to which an equivalent amount of unlabeled, natural abundance D-Fructose is added. nih.gov This "unlabeled" control group serves multiple purposes:

It allows researchers to account for the natural ¹³C abundance in metabolites. nih.gov All carbon-containing molecules have a baseline level of ¹³C, and the contribution of this natural abundance to the mass isotopomer distribution of a metabolite must be mathematically corrected to accurately determine the enrichment from the labeled tracer. nih.govmdpi.com

It helps to differentiate the metabolic effects of fructose itself from the effects of the isotopic label. Although stable isotopes are generally considered to have identical chemical properties to their lighter counterparts, this control ensures that any observed changes are due to fructose metabolism rather than an unforeseen isotope effect. humankinetics.com

Another crucial control is a "no-fructose" or "vehicle" control, where the biological system is treated with the solvent used to dissolve the fructose tracer. This helps to establish the basal metabolic state in the absence of exogenous fructose. In some studies, a very low concentration of the tracer is used as a control to understand the dose-dependent metabolic response. nih.gov

Table 2: Control Strategies for this compound Metabolic Tracing

Control Group Purpose Key Measurement
Unlabeled D-Fructose To determine the natural ¹³C abundance in metabolites and serve as a baseline for fructose-induced metabolic changes. nih.govnih.gov Mass isotopomer distributions of metabolites of interest.
Vehicle/No-Fructose Control To establish the basal metabolic state of the biological system in the absence of the experimental substrate. Baseline levels of metabolites.

| Low-Dose Tracer Control | To assess dose-dependent metabolic responses to fructose. nih.gov | Comparison of metabolic flux and metabolite labeling at different tracer concentrations. |

By implementing these methodological frameworks for the preparation and control of this compound experiments, researchers can generate high-quality, interpretable data to elucidate the specific metabolic fates of the C-4 and C-6 carbons of fructose in various biological systems.

Elucidation of Metabolic Pathways Via D Fructose 4,6 13c2 Tracing

Fructose (B13574) Catabolism and Anabolism

The metabolism of fructose, a key dietary monosaccharide, involves a series of catabolic and anabolic reactions that are central to cellular energy homeostasis and biosynthesis. The use of isotopically labeled fructose, such as D-Fructose-4,6-13C2, enables the detailed investigation of these processes.

Glycolytic Pathway Flux and this compound Incorporation

Fructose enters the glycolytic pathway, a fundamental process for energy production, where it is ultimately converted to pyruvate (B1213749). cymitquimica.comsci-hub.se The use of 13C-labeled fructose allows for the quantification of its contribution to glycolytic intermediates. In this pathway, fructose 1,6-bisphosphate is a key intermediate. cymitquimica.com The metabolism of this compound through glycolysis would lead to the formation of pyruvate with the 13C label at specific positions. For instance, metabolism of [1,6-13C2]glucose, a related hexose (B10828440), through glycolysis produces [3-13C]pyruvate. pnas.org This labeled pyruvate can then enter various downstream metabolic pathways, allowing researchers to trace the fate of the fructose carbons.

Gluconeogenic Contributions of this compound Carbons

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates. While fructose itself is a carbohydrate, its carbon backbone can contribute to the synthesis of glucose. The entry of extra carbons into the TCA cycle through anaplerosis and their exit through cataplerosis is essential for hepatic gluconeogenesis. physiology.org The use of 13C-labeled substrates allows for the measurement of their contribution to glucose production. For example, studies with [U-13C3]glycerol have shown how its carbons are incorporated into glucose, with labeling patterns in glucose revealing the activity of pathways like the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle. nih.gov Similarly, tracing the carbons from this compound would illuminate its specific contributions to the gluconeogenic precursor pool and ultimately to newly synthesized glucose.

Tricarboxylic Acid (TCA) Cycle Intermediates Derived from this compound

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to produce energy and providing precursors for biosynthesis. Pyruvate derived from fructose catabolism can enter the TCA cycle, and the use of this compound allows for the tracking of its carbon atoms through the cycle's intermediates. nih.gov

Pyruvate formed from the breakdown of this compound can be converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. cam.ac.uk This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). The oxidation of this labeled acetyl-CoA can be monitored by measuring the release of 13CO2. nih.gov Studies using uniformly labeled [U-13C6]-fructose have demonstrated a dose-dependent increase in the formation of [1,2-13C2]-acetyl-CoA. nih.gov

Glutamate (B1630785) is in equilibrium with the TCA cycle intermediate α-ketoglutarate, making it an excellent reporter molecule for TCA cycle activity. The specific pattern of 13C labeling in glutamate (its isotopomers) provides detailed information about the metabolic pathways that were active in its synthesis. nih.govpnas.org For instance, when [U-13C6]-fructose is metabolized, the PDH pathway leads to the formation of [4,5-13C2]-glutamate, while the PC pathway results in [3-13C1]-glutamate. nih.gov The analysis of these glutamate isotopomers by techniques like mass spectrometry or NMR spectroscopy allows for the quantification of flux through these different pathways. nih.govpnas.org

PathwayKey EnzymeLabeled Precursor from this compound (Hypothetical)Resulting Labeled Glutamate Isotopomer (Hypothetical)
Pyruvate Dehydrogenase (PDH)Pyruvate DehydrogenaseLabeled Acetyl-CoALabeled at specific carbons
Pyruvate Carboxylase (PC)Pyruvate CarboxylaseLabeled OxaloacetateLabeled at different carbons

This table presents a hypothetical scenario for this compound, as specific experimental data for this tracer was not found in the provided search results. The principles are based on established metabolic tracing studies with other labeled fructose and glucose molecules.

Anaplerotic and Cataplerotic Fluxes Influenced by this compound

Pentose Phosphate Pathway (PPP) Activity and this compound Carbon Flow

The use of stable isotope tracers, specifically this compound, provides a powerful method for dissecting the intricate carbon flow through the Pentose Phosphate Pathway (PPP). This pathway runs parallel to glycolysis and is crucial for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for synthesizing pentose sugars required for nucleotide production. nih.govnih.gov By tracing the fate of the 13C labels from positions 4 and 6 of the fructose molecule, researchers can quantify the relative activities of the oxidative and non-oxidative branches of the PPP.

Upon entering the cell, fructose is typically phosphorylated to fructose-1-phosphate (B91348) and cleaved into triose phosphates, or in some tissues, it can be phosphorylated by hexokinase to form fructose-6-phosphate (B1210287) (F6P). It is this F6P, labeled at carbons 4 and 6, that enters the nexus of glycolysis and the PPP. To enter the PPP, F6P must first be isomerized to glucose-6-phosphate (G6P), which preserves the labeling pattern at carbons 4 and 6.

The oxidative branch of the PPP is an irreversible sequence of reactions that converts G6P into ribulose-5-phosphate. nih.gov The initial and rate-limiting step, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH), involves the oxidation of G6P and results in the loss of its C1 carbon as CO2. nih.govnih.gov

When tracing with this compound, the resulting [4,6-13C2]G6P enters this pathway. Since the decarboxylation step exclusively removes the unlabeled C1, the 13C labels at positions 4 and 6 are fully retained in the resulting five-carbon sugar. This process yields [3,5-13C2]ribulose-5-phosphate. The activity of the oxidative PPP can thus be directly probed by measuring the appearance of this doubly labeled pentose phosphate and its subsequent products. nih.gov This demonstrates a direct flux of the fructose carbon skeleton into the pentose pool, which is essential for various biosynthetic pathways.

The non-oxidative branch of the PPP consists of a series of reversible carbon-shuffling reactions catalyzed by two key enzymes: transketolase (TK) and transaldolase (TA). nih.govphysiology.org These reactions interconvert pentose phosphates with glycolytic intermediates, namely fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GA3P). nih.gov This allows cells to generate pentoses from glycolytic intermediates or, conversely, to funnel excess pentoses back into glycolysis. This process is often referred to as hexose phosphate recycling. nih.govnih.gov

Using this compound as a tracer allows for detailed mapping of these rearrangements. The [3,5-13C2]ribulose-5-phosphate from the oxidative branch is converted to either [3,5-13C2]ribose-5-phosphate (R5P) or [3,5-13C2]xylulose-5-phosphate (X5P). The subsequent TK and TA reactions create a complex distribution of 13C-labeled isotopomers. For example, the reaction of [3,5-13C2]X5P with an unlabeled R5P can produce a singly labeled GA3P and a doubly labeled sedoheptulose-7-phosphate (S7P). These intermediates are further rearranged, ultimately regenerating F6P and GA3P with distinct labeling patterns that reflect the activity of the non-oxidative PPP. physiology.org The detection of these specific isotopomers confirms the recycling of fructose-derived carbons back into the hexose phosphate pool.

Table 1: Expected 13C Labeling of PPP Intermediates from this compound
MetaboliteExpected Isotopomer from Initial PPP EntryPathway StepKey Enzyme(s)
Fructose-6-Phosphate (F6P)[4,6-13C2]F6PHexokinase Phosphorylation / IsomerizationHexokinase / Phosphomannose Isomerase
Glucose-6-Phosphate (G6P)[4,6-13C2]G6PIsomerizationGlucose-6-Phosphate Isomerase
Ribulose-5-Phosphate (Ru5P)[3,5-13C2]Ru5POxidative PPPG6PDH, 6-Phosphogluconolactonase, 6-Phosphogluconate Dehydrogenase
Recycled Fructose-6-Phosphate (F6P)Mixture including [1,3-13C2]F6P, [5,6-13C2]F6PNon-Oxidative PPPTransketolase, Transaldolase
Recycled Glyceraldehyde-3-Phosphate (GA3P)Mixture including [2-13C]GA3P, [2,3-13C2]GA3PNon-Oxidative PPPTransketolase, Transaldolase
Oxidative Branch Activity

This compound as a Precursor for Biosynthetic Pathways

The metabolic fate of this compound extends beyond the central carbon pathways of glycolysis and the PPP. The labeled intermediates generated, such as acetyl-CoA, glycerol-3-phosphate, and ribose-5-phosphate (B1218738), serve as fundamental building blocks for major anabolic processes. Isotope tracing with this compound is therefore instrumental in quantifying the contribution of fructose to the synthesis of lipids and nucleic acids.

De Novo Lipogenesis and Fatty Acid Synthesis from this compound Carbons

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. Fructose is considered a more potent inducer of hepatic DNL than glucose. semanticscholar.org The carbons from this compound can be traced into newly synthesized fatty acids. Labeled F6P and GA3P produced from fructose metabolism enter the lower part of glycolysis to form labeled pyruvate, which is then converted to labeled acetyl-CoA in the mitochondria. This acetyl-CoA is the primary substrate for fatty acid synthase.

The specific labeling pattern in the resulting fatty acid chains allows for the quantification of fructose's contribution to DNL. For instance, the catabolism of [4,6-13C2]F6P results in the formation of [1,3-13C2]pyruvate, which can be decarboxylated to [2-13C]acetyl-CoA. The incorporation of these two-carbon labeled units into a growing palmitate chain can be detected using mass spectrometry, providing a direct measure of fructose-driven DNL. nih.gov Studies have shown that fructose robustly stimulates anabolic processes, including de novo fatty acid synthesis, in various cell types. nih.govcrossfit.com

The backbone of triglycerides is glycerol-3-phosphate, which is primarily derived from the reduction of the glycolytic intermediate dihydroxyacetone phosphate (DHAP). Fructose metabolism is a major source of the triose phosphates DHAP and GA3P. When this compound is metabolized via the fructose-1-phosphate pathway, it is cleaved into unlabeled DHAP and [1,3-13C2]glyceraldehyde. The latter is phosphorylated to [1,3-13C2]GA3P. Due to the rapid equilibrium between DHAP and GA3P catalyzed by triose phosphate isomerase, the label distributes across the triose phosphate pool. nih.gov

This leads to the formation of [1,3-13C2]glycerol-3-phosphate. By measuring the 13C enrichment in the glycerol (B35011) moiety of triglycerides, researchers can determine the extent to which fructose carbons are directed towards the synthesis of the lipid backbone. reading.ac.uk Studies using 13C-labeled fructose have confirmed that it makes a substantial contribution to de novo TAG-glycerol synthesis. reading.ac.uknih.gov

Table 2: Fructose Carbon Contribution to Lipogenesis
Biosynthetic ProductLabeled Precursor from this compoundResearch FindingReference
Fatty Acids (e.g., Palmitate)[2-13C]Acetyl-CoAFructose is a potent inducer of hepatic de novo lipogenesis (DNL). semanticscholar.org
Fatty Acids (e.g., Palmitate)[1,3-13C2]PyruvateFructose stimulates de novo fatty acid synthesis in adipocytes. nih.gov
Triglyceride-Glycerol[1,3-13C2]Glycerol-3-PhosphateUp to 70% of de novo TAG-glycerol can be synthesized from fructose in enterocyte models. nih.gov
Triglyceride-GlycerolLabeled Triose PhosphatesFructose makes a major contribution to de novo TAG-glycerol synthesis. reading.ac.uk

Nucleotide and Nucleic Acid Synthesis from this compound

The synthesis of nucleotides, the building blocks of DNA and RNA, is fundamentally dependent on the PPP for the production of ribose-5-phosphate (R5P). nih.govnih.gov Tracing with this compound directly illustrates the channeling of fructose carbons into this critical pathway.

As established, the metabolism of [4,6-13C2]F6P through the oxidative branch of the PPP generates [3,5-13C2]R5P. The direct incorporation of this doubly labeled ribose into the backbone of purine (B94841) and pyrimidine (B1678525) nucleotides provides unequivocal evidence of fructose's role as a precursor for nucleic acid synthesis. Research has indicated that in certain cell types, such as pancreatic cancer cells, fructose is preferentially metabolized via the non-oxidative PPP, regulated by transketolase, to synthesize nucleic acids at a much higher rate than glucose. aacrjournals.org This highlights a unique metabolic wiring where fructose is a favored substrate for generating the pentose sugars urgently needed for DNA and RNA synthesis in proliferating cells. aacrjournals.orghilarispublisher.com

Amino Acid Synthesis from this compound Derived Intermediates

The carbon backbone of the isotopically labeled monosaccharide, this compound, serves as a powerful tracer for elucidating the biosynthetic pathways of non-essential amino acids. Upon cellular uptake, fructose is phosphorylated and cleaved by aldolase (B8822740) B to form dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The glyceraldehyde, which carries the ¹³C labels from the C4 and C6 positions of the parent fructose molecule, is subsequently phosphorylated to glyceraldehyde-3-phosphate (GA3P). mdpi.com This labeled GA3P molecule is a key intermediate that enters the central carbon metabolism.

The labeled carbons can be traced through glycolysis to pyruvate and subsequently into the Tricarboxylic Acid (TCA) cycle via acetyl-CoA or anaplerotic carboxylation. Within the TCA cycle, intermediates serve as direct precursors for the synthesis of several amino acids. khanacademy.org For instance, α-ketoglutarate and oxaloacetate, both intermediates of the TCA cycle, are precursors for the glutamate and aspartate families of amino acids, respectively.

Studies utilizing ¹³C-labeled fructose have demonstrated a significant increase in labeled glutamate, indicating that fructose carbons are robustly channeled into the TCA cycle to support anabolic processes like amino acid synthesis. nih.gov The specific labeling pattern from D-Fructose-4,6-¹³C2 allows for precise tracking. The C4 and C6 of fructose become C1 and C3 of pyruvate. Following the action of pyruvate dehydrogenase, the C6 of fructose (which becomes C3 of pyruvate) enters the TCA cycle as the C2 of acetyl-CoA, while the C4 of fructose (which becomes C1 of pyruvate) is lost as CO₂. This labeled acetyl-CoA then incorporates the ¹³C into citrate and subsequent TCA cycle intermediates, ultimately leading to labeled α-ketoglutarate and oxaloacetate, and consequently, labeled amino acids such as glutamate and aspartate. nih.gov

Table 1: Tracing of this compound Carbons into Amino Acid Precursors

Fructose Carbon Position Corresponding Intermediate Fate in Metabolism Resulting Amino Acid Precursor (Labeled)
C4 Glyceraldehyde -> Pyruvate (C1) Decarboxylated by Pyruvate Dehydrogenase Lost as ¹³CO₂

| C6 | Glyceraldehyde -> Pyruvate (C3) | Converted to Acetyl-CoA (C2) | α-Ketoglutarate, Oxaloacetate |

Interplay between Fructose and Glucose Metabolism using this compound

Isotopic tracers like D-Fructose-4,6-¹³C2 are invaluable for dissecting the complex interactions between fructose and glucose metabolism, as their metabolic pathways converge and are subject to mutual regulation. nih.gov

Fructose and glucose often compete as substrates for the same metabolic pathways, particularly within tissues that metabolize both sugars. mdpi.comnih.gov Tracing studies reveal that the presence of one sugar can significantly alter the metabolic fate of the other. For example, in B-cells, glucose presence has been shown to diminish the mitochondrial oxidation of fructose. researchgate.net Conversely, in human adipocytes, increasing concentrations of fructose can enhance the oxidation of glucose to ¹³CO₂ while simultaneously reducing the incorporation of glucose-derived carbons into newly synthesized fatty acids and stored glycogen (B147801). mdpi.comnih.gov

The use of D-Fructose-4,6-¹³C2 in conjunction with unlabeled glucose allows researchers to precisely quantify the contribution of fructose to various metabolic pools, even in the presence of a competing substrate. By tracking the ¹³C label, the flux of fructose carbons through glycolysis, the TCA cycle, and into anabolic products like lipids and amino acids can be determined, providing a clear picture of substrate preference and partitioning in different metabolic states.

Fructose metabolism exerts significant regulatory effects on shared metabolic pathways with glucose. A key difference is that fructose catabolism bypasses the primary rate-limiting step of glycolysis, the reaction catalyzed by phosphofructokinase. nih.govgssiweb.org This allows fructose to serve as a rapid, unregulated source of triose phosphates, leading to a large influx of carbons into downstream pathways.

This unregulated flux can have profound effects. For instance, it can overwhelm the TCA cycle, leading to the accumulation of citrate, which is then shuttled out of the mitochondria to serve as a substrate for de novo lipogenesis (DNL). bioscientifica.com Studies have shown that fructose consumption potently stimulates DNL and can increase the expression of lipogenic enzymes in the liver. bioscientifica.com By using D-Fructose-4,6-¹³C2, the specific carbons from fructose (C4 and C6) can be traced into the acetyl-CoA and glycerol-3-phosphate backbones of newly synthesized triglycerides, providing direct quantitative evidence of fructose's lipogenic potential.

Table 2: Observed Metabolic Shifts in the Presence of Fructose

Metabolic Pathway Effect of Fructose on Glucose Metabolism Research Finding
Glycogen Synthesis Decreased Fructose presence diverts glucose away from storage as glycogen in adipocytes. nih.gov
TCA Cycle Flux Limited Glucose-derived carbon flux into the TCA cycle is diminished in adipocytes. mdpi.com
Fatty Acid Synthesis Decreased (from glucose) Glucose is diverted away from fatty acid synthesis in the presence of fructose. mdpi.comnih.gov

| Glucose Oxidation | Increased | Fructose promotes the oxidation of glucose to CO₂. mdpi.comnih.gov |

Competitive Substrate Utilization

Specific Insights from this compound Labeling Position

The strategic placement of ¹³C labels at the C4 and C6 positions of the fructose molecule provides unique advantages for tracing metabolic pathways and discerning enzymatic activities.

When D-Fructose-4,6-¹³C2 is metabolized, the labels are exclusively passed to the glyceraldehyde moiety, which then forms ¹³C-labeled GA3P. mdpi.com This labeled triose phosphate enters the lower part of glycolysis and subsequently the TCA cycle. The journey of these specific carbon atoms through cyclic pathways leads to a phenomenon known as "carbon scrambling," where the labels are redistributed among the carbons of metabolic intermediates. oup.com

For example, the labeled GA3P (with ¹³C at positions corresponding to fructose C4 and C6) is converted to pyruvate. The C4 and C6 of fructose become the C1 and C3 of pyruvate, respectively. Within the TCA cycle, the symmetrical nature of intermediates like succinate (B1194679) and fumarate (B1241708) causes further scrambling of the isotopic label. researchgate.net By analyzing the specific isotopomer distribution (the pattern of ¹³C atoms) in downstream products like glucose (via gluconeogenesis) or amino acids, researchers can infer the activity of the TCA cycle and related pathways. researchgate.netnih.gov This detailed positional information is critical for understanding the relative contributions of different pathways to a metabolic phenotype.

The precise location of the ¹³C label in D-Fructose-4,6-¹³C2 is instrumental in distinguishing between the activities of different enzymatic pathways. The fate of the C4 and C6 carbons provides a distinct signature that can differentiate between, for example, glycolysis and the pentose phosphate pathway (PPP).

While the PPP primarily utilizes glucose-6-phosphate and results in the loss of the C1 carbon as CO₂, the metabolism of D-Fructose-4,6-¹³C2 introduces labels into the triose phosphate pool. The subsequent redistribution of these labels by enzymes like transketolase and transaldolase in the non-oxidative PPP creates unique labeling patterns in hexose phosphates. nih.govbiorxiv.org For instance, the scrambling of label between C1 and C6 of hexose phosphates is a direct indicator of reversible flux through the aldolase and triose phosphate isomerase reactions. oup.com By analyzing the resulting isotopomers of metabolites like lactate (B86563) or glycogen, the relative fluxes through these competing or intersecting pathways can be quantified. nih.gov This level of detail is often unattainable with uniformly labeled tracers and highlights the power of position-specific isotope labeling.

Investigations into Cellular and Tissue Specific Metabolism of D Fructose 4,6 13c2

Hepatic Metabolism of D-Fructose-4,6-13C2

The liver is the primary site for fructose (B13574) metabolism. wikipedia.orgnih.gov Upon entering hepatocytes, fructose is rapidly phosphorylated, initiating its entry into various metabolic pathways. plos.org

Studies utilizing the human hepatoma cell line, HepG2, have provided significant insights into the hepatic metabolism of fructose. When HepG2 cells are incubated with isotopically labeled fructose, such as [U-13C]fructose, the labeled carbons can be traced through different metabolic routes. nih.govaacrjournals.org

In one study, HepG2 cells were incubated with 5 mM glucose or 5 mM fructose in addition to a baseline 5 mM glucose concentration, with [1,2-13C2]-D-glucose used as a tracer. hilarispublisher.comresearchgate.net The results showed that the addition of fructose, unlike glucose, significantly decreased the production of 13CO2, indicating a different contribution to the tricarboxylic acid (TCA) cycle. hilarispublisher.comresearchgate.net Fructose was found to provide acetyl-CoA for oxidation, which in turn increased the shuttling of citrate (B86180) and promoted the release of newly synthesized triglycerides. researchgate.net Specifically, fructose treatment led to an increased co-release of newly formed palmitate and oleate (B1233923) into the culture media, a contrast to glucose treatment which resulted in increased intracellular storage of these fatty acids. researchgate.net

Another investigation using HepG2 cells examined the metabolism of 13C6-fructose and 13C6-glucose. nih.gov It was observed that these cells metabolized only small amounts of either sugar into oxalate (B1200264). However, the production of 13C2-glycolate was significantly higher from 13C6-fructose compared to 13C6-glucose. nih.gov This suggests that while neither sugar is a major source of oxalate in these cells, fructose metabolism preferentially leads to glycolate (B3277807) formation. nih.gov

Furthermore, research on HepG2 cells has demonstrated that fructose can alter the metabolism of glucose. hilarispublisher.com When co-incubated with glucose, fructose was shown to drive glucose towards direct oxidation via the pentose (B10789219) phosphate (B84403) pathway (PPP) while promoting the synthesis and release of palmitate and oleate. hilarispublisher.com This highlights a complex interplay between fructose and glucose metabolism in hepatocytes.

Interactive Table: Effect of Fructose on Glucose Metabolism in HepG2 Cells Data derived from studies on HepG2 cells incubated with labeled glucose and fructose.

Metabolic ParameterControl (5 mM Glucose)+ 5 mM Glucose+ 5 mM Fructose
13CO2 Delta5.78 (SD=0.11)5.95 (SD=0.65)4.61 (SD=0.37)
Glutamate (B1630785) Release (Arbitrary Units)616467 (SD=40623)609141 (SD=18586)527595 (SD=33211)
Extracellular Palmitate (Relative Levels)23 ± 320 ± 0.846 ± 5.8

Fructose is a substrate for hepatic glycogen (B147801) synthesis, primarily through the indirect pathway. d-nb.info This involves the conversion of fructose to triose phosphates, which then enter the gluconeogenic pathway to form glucose-6-phosphate (G6P), the precursor for glycogen. d-nb.infocsic.es

Studies using [U-13C]fructose have allowed for the quantification of its contribution to hepatic glycogen. Research in mice fed a diet containing [U-13C]fructose demonstrated that the primary route for fructose conversion to glycogen was via triose-phosphate and hexose-phosphate intermediates. nih.gov The analysis of 13C-isotopomers in hepatic glycogen revealed that a significantly larger proportion of glucose metabolized to glycogen via the direct pathway was recruited by the Pentose Phosphate Pathway (PPP) compared to fructose converted to glycogen via the indirect pathway. csic.es This suggests that the origin of glucose-6-phosphate (from direct glucose uptake versus gluconeogenesis from fructose) influences its subsequent metabolic fate. csic.es

In experiments with rat hepatocytes, high concentrations of fructose (20 mM) were found to significantly lower glycogen accumulation compared to lower concentrations (3 mM) when supplemented with 20 mM glucose. plos.org A dynamic metabolic model, HepatoDyn, predicted that this reduction in glycogen synthesis at high fructose levels could be attributed to a depletion of cytosolic ATP and phosphate. plos.org

Hepatocyte Models (e.g., HepG2 cells)

Adipose Tissue Metabolism of this compound

While the liver is the primary site, adipose tissue also metabolizes fructose, where it can significantly influence lipogenesis. mdpi.commdpi.com

The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line, which differentiates into mature adipocytes, serves as a valuable in vitro model. mdpi.comnih.gov Unlike hepatocytes, adipocytes lack fructokinase and instead metabolize fructose via hexokinase to fructose-6-phosphate (B1210287). nih.govmdpi.com

A study using [U-13C6]-d-fructose in SGBS adipocytes demonstrated that fructose robustly stimulates anabolic processes. nih.gov The labeled fructose was traced into glutamate and was shown to increase de novo fatty acid synthesis. nih.gov This study concluded that in differentiated adipocytes, the primary role of fructose is for anabolic processes rather than oxidation. nih.gov

Fructose is a potent inducer of lipogenesis in adipose tissue. mdpi.commdpi.com Research has shown that fructose can alter the intermediary metabolism of glucose in human adipocytes, diverting it towards pathways that support fat synthesis. mdpi.com

In a study using [1,2-13C2]-d-glucose as a tracer in SGBS adipocytes, increasing concentrations of fructose were found to dose-dependently increase the oxidation of glucose to 13CO2. mdpi.com However, this increased CO2 production was negatively correlated with the synthesis of 13C-labeled glutamate and palmitate from glucose, suggesting a shift away from complete glucose oxidation and fatty acid synthesis from glucose. mdpi.com Instead, the findings suggest that fructose drives glucose through the serine oxidation glycine (B1666218) cleavage (SOGC) pathway, which produces NAD+/NADP+ utilized in fructose-induced lipogenesis. mdpi.com

Further investigation with [U-13C6]-fructose in SGBS cells revealed that fructose metabolism leads to an increase in the pyruvate (B1213749) dehydrogenase (PDH) flux, indicating that fructose-derived carbons enter the TCA cycle as acetyl-CoA. nih.gov This, in turn, fuels the synthesis of fatty acids. The study showed a dose-dependent increase in the synthesis of both palmitate and oleate from the labeled fructose. nih.gov

Interactive Table: Fructose-Induced Changes in Glucose Metabolism in SGBS Adipocytes Data based on studies using [1,2-13C2]-d-glucose tracer in the presence of varying fructose concentrations.

Fructose ConcentrationGlucose-derived 13CO2Glucose-derived 13C PalmitateGlucose-derived 13C Oleate
0 mMBaselineBaselineBaseline
2.5 mMIncreasedDecreasedNo significant change
5 mMFurther IncreasedFurther DecreasedIncreased
10 mMHighest IncreaseLowest LevelFurther Increased

Adipocyte Models (e.g., SGBS adipocytes)

Pancreatic Cell Metabolism of this compound

The metabolism of fructose in pancreatic cells, particularly cancer cells, has also been investigated using 13C labeled tracers. In pancreatic cancer cells, fructose and glucose are metabolized differently. aacrjournals.org

A study using [U-13C6]d-fructose and [U-13C6]d-glucose in Panc-1 pancreatic cancer cells revealed that while a large portion of glucose entered glycolysis to produce lactate (B86563) and CO2, fructose had a lower contribution to these pathways. aacrjournals.org However, the 13C-labeled fructose was preferentially metabolized through the non-oxidative branch of the pentose phosphate pathway, regulated by the enzyme transketolase, at a rate 250% higher than glucose. aacrjournals.org This pathway is crucial for synthesizing nucleic acids, suggesting that fructose provides a distinct metabolic advantage for the proliferation of these cancer cells. aacrjournals.org

In contrast, a study on B-cells (a type of immune cell, not pancreatic islet cells) using [U-13C]fructose and [U-13C]glucose found that B-cells could oxidize fructose when it was the sole sugar source. researchgate.net However, in the presence of glucose, the mitochondrial oxidation of fructose was diminished, while fructose did not significantly impact the mitochondrial metabolism of glucose. researchgate.net This indicates a preferential use of glucose over fructose for oxidative metabolism in B-cells when both are available. researchgate.net

While direct studies on this compound in pancreatic islet cells are limited in the provided context, the research on other 13C-labeled fructose and glucose tracers in pancreatic cancer cells and other cell types like B-cells provides foundational knowledge. aacrjournals.orgresearchgate.net For instance, studies in insulinoma cells using [U-13C6]glucose have detailed the metabolic pathways, such as pyruvate cycling, that are crucial for glucose-stimulated insulin (B600854) secretion, providing a framework for how fructose might interact with these processes. pnas.org

Pancreatic Cancer Cell Line Studies

Metabolic analyses demonstrate that pancreatic cancer cells avidly consume and metabolize fructose to fuel their proliferation. aacrjournals.org Unlike glucose, which is predominantly channeled through glycolysis to produce lactate and CO2, fructose is preferentially directed into the non-oxidative pentose phosphate pathway (PPP). aacrjournals.org This pathway is critical for the synthesis of nucleic acids, the building blocks of DNA and RNA, which are essential for rapidly dividing cancer cells.

Studies using 13C-labeled fructose in Panc-1 pancreatic cancer cells revealed that fructose was metabolized at a 250% higher rate than glucose through the transketolase (TKT)-regulated non-oxidative PPP to generate nucleic acids. aacrjournals.org In contrast, fructose's contribution to glycolysis and fatty acid synthesis was significantly lower than that of glucose. aacrjournals.org For instance, lactate and CO2 production from fructose was 800% and 350% lower, respectively, compared to glucose. aacrjournals.org This distinct metabolic routing is supported by the finding that pancreatic cancer cell lines express significantly higher levels of the enzyme transketolase (TKT), which drives this pathway, compared to normal pancreatic ductal cells. aacrjournals.orgmedicinacomplementar.com.br Furthermore, fasting serum fructose levels have been observed to be approximately 2.5 times higher in pancreatic cancer patients than in healthy individuals, suggesting a potential systemic role for fructose in this disease. aacrjournals.org

Table 1: Comparative Metabolism of Labeled Glucose vs. Fructose in Panc-1 Cells
Metabolic Pathway/ProductRelative Contribution from Fructose (vs. Glucose)Key EnzymeReference
Non-oxidative Pentose Phosphate Pathway (Nucleic Acid Synthesis)250% HigherTransketolase (TKT) aacrjournals.org
Lactate Production (Glycolysis)800% LowerPyruvate Kinase aacrjournals.org
CO2 Production (TCA Cycle)350% LowerPyruvate Dehydrogenase aacrjournals.org
Fatty Acid Synthesis150% LowerFatty Acid Synthase aacrjournals.org

Neuronal Metabolism of this compound

Direct investigations into the metabolism of fructose as a primary energy source in neurons are limited, as glucose is considered the principal fuel for the brain. However, studies on glucose metabolism using tracers like [1,2-13C2]glucose in cerebellar granule neuron models provide indirect evidence for the role of fructose as a key metabolic intermediate.

In neuronal glucose metabolism, fructose-6-phosphate is a central intermediate. nih.gov It stands at a critical junction between glycolysis and the pentose phosphate pathway. nih.gov Metabolic flux analysis in cerebellar granule neurons demonstrates that a significant portion of glucose is processed through the PPP. nih.govrutgers.edu This process involves the conversion of glucose-6-phosphate to fructose-6-phosphate and subsequent recycling back into the PPP, a process vital for generating NADPH, which protects against oxidative stress, and for producing pentose phosphates for nucleotide synthesis. nih.gov

A model of metabolism in cerebellar granule neurons estimated that non-oxidative PPP activity and the consequent recycling of hexose (B10828440) phosphates (glucose-6-phosphate and fructose-6-phosphate) account for a substantial portion of hexose phosphate labeling. nih.gov The model assumes that glucose-6-phosphate and fructose-6-phosphate are in isotopic equilibrium, forming a single hexose phosphate pool, highlighting the rapid isomerization between these two molecules. nih.gov Therefore, while fructose is not a primary exogenous fuel for neurons, its phosphorylated form, fructose-6-phosphate, is indispensable to the metabolic network supporting neuronal function and viability. nih.govnih.gov

Enterocyte Metabolism of this compound

The small intestine is a primary site for the absorption and initial metabolism of dietary fructose. Isotopic tracer studies in human subjects and in enterocyte cell models have elucidated the specific metabolic pathways fructose enters in these cells.

Using [U-13C]-fructose, researchers have shown that enterocytes convert a significant portion of ingested fructose into glucose and organic acids. escholarship.org When labeled fructose is administered, labeled glucose rapidly appears in the portal vein at concentrations more than 10-fold higher than the labeled fructose itself, indicating extensive intestinal conversion. escholarship.org The primary labeling pattern of the resulting glucose (M+3, indicating three labeled carbons) shows that fructose is first cleaved into three-carbon units before being reassembled into glucose. escholarship.org

Furthermore, studies assessing de novo lipogenesis (DNL) — the synthesis of new fatty acids — found that fructose is a minor contributor to the fatty acid chains themselves. surrey.ac.uk However, it serves as a significant source for the glycerol (B35011) backbone required to assemble triacylglycerols (triglycerides). surrey.ac.uk In studies with healthy volunteers, the ingestion of 13C-labeled fructose with a meal led to the detection of 13C-palmitate in chylomicrons (lipoprotein particles originating from the gut), confirming that intestinal DNL occurs with fructose as a substrate. surrey.ac.ukresearchgate.net

Table 2: Primary Fates of Labeled Fructose in Enterocytes
Metabolic FateKey FindingIsotopic Tracer UsedReference
Conversion to GlucoseLabeled glucose in portal vein exceeds labeled fructose, indicating high intestinal conversion.13C-Fructose escholarship.org
De Novo Lipogenesis (DNL)Minor precursor for fatty acid chains but a major precursor for the triacylglycerol-glycerol backbone.[U-13C]-Fructose surrey.ac.uk
Release as LactateFructose consumption can lead to the production and release of labeled lactate from splanchnic tissues (liver and intestine).13C-Fructose gssiweb.org

Advanced Analytical and Computational Approaches for D Fructose 4,6 13c2 Data

Spectroscopic Analysis of D-Fructose-4,6-13C2-Derived Metabolites

The metabolism of this compound gives rise to a variety of downstream metabolites where the ¹³C label is incorporated. Detecting and quantifying this incorporation is key to understanding the metabolic pathways at play. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary techniques employed for this purpose.

NMR spectroscopy is a powerful, non-destructive technique that can provide detailed information about the specific location of ¹³C atoms within a molecule. oup.com This is particularly valuable for distinguishing between different isotopomers—molecules that have the same number of isotopic atoms but at different positions.

Direct ¹³C NMR spectroscopy is highly effective for determining the position of ¹³C labels in metabolites derived from this compound. The chemical shift of a ¹³C nucleus is sensitive to its local chemical environment, allowing for the identification of the carbon's position within the molecule's backbone. acs.org For instance, the metabolism of this compound through glycolysis would lead to specific labeling patterns in intermediates like fructose-1,6-bisphosphate and pyruvate (B1213749), and subsequently in lactate (B86563) or metabolites of the tricarboxylic acid (TCA) cycle.

In studies involving [U-¹³C]fructose, ¹³C NMR has been used to trace the labeled carbons into various intracellular metabolites. nih.govasm.org For example, in Streptomyces parvulus, the metabolism of D-[U-¹³C]fructose led to the accumulation of ¹³C-labeled trehalose (B1683222), glutamate (B1630785), and alanine. asm.org The specific multiplet structures of the carbon resonances, arising from ¹³C-¹³C spin-spin coupling, confirm the incorporation of adjacent ¹³C atoms and provide insights into metabolic pathways. asm.org For example, the labeling pattern in trehalose can elucidate the activity of enzymes like transaldolase and the relative fluxes through gluconeogenesis and the TCA cycle. nih.gov

A key advantage of ¹³C NMR is its ability to resolve complex mixtures of isotopomers. oup.com The presence of a ¹³C atom adjacent to another ¹³C atom results in the splitting of the NMR signal into a doublet, a phenomenon known as J-coupling. oup.com This allows for the direct observation of which carbon-carbon bonds were formed or broken during metabolism. Analysis of these splitting patterns can reveal the relative activities of different metabolic pathways. For example, in studies of fructose (B13574) metabolism in children, ¹³C NMR analysis of plasma glucose isotopomers revealed a direct pathway from fructose to fructose 1,6-bisphosphate that bypasses fructose-1-phosphate (B91348) aldolase (B8822740). nih.gov

While one-dimensional (1D) ¹³C NMR is powerful, complex biological samples can lead to spectral overlap. Multidimensional NMR techniques, such as two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Correlation (HSQC), can overcome this limitation by spreading the signals over two frequency dimensions. mdpi.com This enhances spectral resolution, facilitating the identification and quantification of metabolites in intricate mixtures. mdpi.com

2D NMR methods are instrumental in resolving the isotopomer distributions of metabolites derived from labeled substrates. By correlating the chemical shifts of directly bonded ¹H and ¹³C nuclei, HSQC provides a detailed fingerprint of the metabolites present. The analysis of cross-peak intensities can provide quantitative information about the fractional ¹³C enrichment at specific positions. While powerful, a limitation of these techniques can be the long acquisition times required due to the low natural abundance of ¹³C. mdpi.com

In metabolic flux analysis, 2D NMR spectroscopy is used to analyze biosynthetic fractional ¹³C labeling, providing detailed information on bioreaction network topology and metabolic flux ratios. nih.gov This approach has been successfully applied to study carbohydrate cycling in microorganisms. oup.com

Mass spectrometry (MS) is another cornerstone technique for stable isotope tracer studies. It measures the mass-to-charge ratio of ions, allowing for the determination of the mass isotopomer distribution (MID) of a metabolite. nih.gov The MID represents the relative abundance of a metabolite with a certain number of ¹³C atoms (M+0, M+1, M+2, etc.). While MS typically does not provide positional information directly, it offers exceptional sensitivity, often orders of magnitude higher than NMR. tandfonline.com

Recent technological advancements in MS have made it possible to measure mass isotopomer distributions for a wide range of intracellular metabolites from a small number of cells. d-nb.info This includes key intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. d-nb.info

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable metabolites. For non-volatile compounds like sugars and their phosphorylated derivatives, a chemical derivatization step is required to make them amenable to gas chromatography. researchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the metabolites into their volatile trimethylsilyl (B98337) derivatives. researchgate.net

GC-MS has been successfully employed to analyze ¹³C labeling in the glucose and fructose moieties of sucrose (B13894), as well as in free glucose, fructose, and other sugars. researchgate.netnih.gov The fragmentation of the derivatized ions in the mass spectrometer can provide some positional information about the ¹³C label. acs.org For instance, by analyzing the mass spectra of peracetylated derivatives of [U-¹³C]fructose, it is possible to measure ¹³C-enrichment at specific carbon positions. acs.org

A study comparing chemical ionization with electron ionization for the analysis of saccharide labeling found that chemical ionization provides better results for isotopomer quantification. nih.gov GC-MS has been instrumental in studying metabolic fluxes in various organisms, including plants and bacteria. tandfonline.comnih.gov

Table 1: GC-MS Analysis of ¹³C-Labeled Sugars

AnalyteDerivatizationKey Findings
Glucose, Fructose, SucroseTrimethylsilylationEnabled analysis of ¹³C labeling in hexose (B10828440), pentose, and triose phosphate pools. nih.gov
FructosePeracetylationAllowed direct measurement of ¹³C-enrichment at C-1 and C-2. acs.org
Carbohydrate-derived metabolitesDerivatization for GC suitabilityQuantified carbon flux through the Bifido shunt in Bifidobacterium bifidum. tandfonline.com

LC-MS is a powerful alternative to GC-MS, particularly for the analysis of polar and thermally labile metabolites, as it often does not require derivatization. researchgate.net This makes it well-suited for the direct analysis of phosphorylated sugars and other central carbon metabolism intermediates.

LC-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and scalable method for quantifying ¹³C-labeling in sugars. creative-proteomics.com This technique has been used to track carbon fluxes in maize embryos by analyzing ¹³C incorporation into glucose, fructose, and sucrose. creative-proteomics.com By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored, enhancing selectivity and sensitivity. researchgate.net

In human adipocytes, LC-MS-based stable isotope tracer fate association studies using [U-¹³C₆]-d-fructose have revealed that fructose stimulates anabolic processes like glutamate and de novo fatty acid synthesis. nih.gov Similarly, studies on HepG2 cells using [1,2-¹³C₂]-d-glucose have shown how fructose alters glucose metabolism, promoting direct oxidation and the co-release of palmitate and oleate (B1233923). researchgate.net

Table 2: LC-MS Analysis of ¹³C-Labeled Metabolites

AnalyteKey Findings
Free sugars and sucrose moietiesProvided a more sensitive and scalable method than NMR for quantifying ¹³C-labeling. creative-proteomics.com
Glucose, fructose, sucrose in maize embryosRevealed rapid incorporation of ¹³C from [U-¹³C]fructose into intracellular fructose. creative-proteomics.comresearchgate.net
Intermediary metabolites in human adipocytesDemonstrated that fructose stimulates anabolic processes, including glutamate and de novo fatty acid synthesis. nih.gov
Glucose metabolites in HepG2 cellsShowed that fructose alters glucose metabolism, increasing direct oxidation and promoting fatty acid release. researchgate.net

Mass Spectrometry (MS) for Isotope Ratio and Enrichment Measurement

Isotope Dilution Mass Spectrometry (IDMS) for Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and sensitive method for the quantitative analysis of metabolites. ckisotopes.comacs.org The principle of IDMS involves the addition of a known amount of an isotopically labeled compound, such as this compound, as an internal standard to a sample. eurisotop.comwiley-vch.de Because the labeled standard is chemically identical to the analyte of interest, it experiences the same effects during sample preparation and analysis, including extraction efficiency and matrix effects that can cause ion suppression or enhancement in the mass spectrometer. acs.org

The mass spectrometer distinguishes between the naturally occurring analyte (the "light" form) and the "heavy" isotopically labeled internal standard based on their mass-to-charge ratio. ckisotopes.com By measuring the ratio of the signal from the analyte to that of the internal standard, a precise and accurate quantification of the analyte's concentration in the original sample can be achieved. acs.orgwiley-vch.de This technique is considered a gold standard for quantitative analysis in metabolomics due to its ability to correct for analytical biases. acs.org

Key Features of IDMS:

High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects. acs.org

High Sensitivity: Enables the detection and quantification of low-abundance metabolites. eurisotop.com

Specificity: The use of a mass spectrometer provides high selectivity for the target analyte.

Computational Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of reactions within a metabolic network. cortecnet.com When combined with stable isotope tracers like this compound, it is referred to as 13C-Metabolic Flux Analysis (13C-MFA), which is considered the benchmark for quantifying in vivo metabolic fluxes. cortecnet.comoup.com This approach provides a detailed snapshot of cellular metabolism under specific conditions. vanderbilt.edu

The core principle of 13C-MFA involves introducing a labeled substrate into a biological system and then measuring the distribution of the isotope label in various intracellular metabolites. cortecnet.com The pattern of isotope incorporation is directly dependent on the activities of the metabolic pathways. By using computational models, these labeling patterns can be translated into quantitative flux values for the reactions in the network. nih.gov

Mathematical Models for this compound Flux Estimation

The estimation of metabolic fluxes from this compound tracer data relies on sophisticated mathematical models. sci-hub.se These models are built upon a stoichiometric representation of the metabolic network, which details the reactants, products, and stoichiometry of each biochemical reaction. weizmann.ac.ilfiveable.me The model also incorporates the atom transitions for each reaction, which is crucial for tracking the path of the 13C labels from this compound through the network. frontiersin.org

At a metabolic steady state, the concentrations of intracellular metabolites are assumed to be constant, leading to a system of linear equations where the sum of fluxes producing a metabolite equals the sum of fluxes consuming it (Sv = 0, where S is the stoichiometric matrix and v is the flux vector). fiveable.menih.gov The labeling data from this compound experiments provide additional constraints that allow for the resolution of a unique flux distribution. weizmann.ac.il The goal of the computational analysis is to find the set of fluxes that best explains the experimentally measured isotopomer distributions. sci-hub.se This is typically formulated as a non-linear optimization problem where the difference between the measured and simulated labeling patterns is minimized. weizmann.ac.il

Software Tools for Isotopomer Data Processing and Flux Calculation

A variety of software tools have been developed to facilitate the complex data processing and computational demands of 13C-MFA. These tools automate the process of correcting raw mass spectrometry data, calculating mass isotopomer distributions (MIDs), and performing flux estimations.

Several software packages are available to correct for the natural abundance of isotopes and to handle complex data from tandem mass spectrometry. oup.comoup.com For instance, tools like IsoCor and ICT (Isotope Correction Toolbox) are designed for these initial processing steps. oup.com Other programs, such as PIRAMID, provide a user-friendly interface to automate the extraction and analysis of isotopic information from mass spectrometry datasets. oup.com There are also comprehensive platforms like Qtegra Intelligent Scientific Data Solution (ISDS) Software that streamline the entire analytical workflow from sample to result. thermofisher.com

For the core task of flux calculation, specialized software is required. These tools take the processed isotopomer data and the metabolic network model as input to compute the intracellular fluxes. Some tools are designed to handle specific aspects of the workflow, while others offer a more integrated environment. The development of standardized data exchange formats, like FluxML, aims to improve the interoperability between different software tools. frontiersin.org

Table 1: Examples of Software Tools for Isotope Data Analysis

Network Reconstruction and Constraint-Based Modeling

The foundation of any MFA study is a well-defined metabolic network model. oup.com Network reconstruction is the process of assembling all known biochemical reactions for a particular organism or cell type from literature and databases. frontiersin.org This results in a genome-scale or subsystem-level model that provides the framework for flux analysis. frontiersin.orgnumberanalytics.com

Constraint-based modeling is a powerful approach for analyzing these reconstructed networks. nih.govnumberanalytics.com It uses fundamental physicochemical constraints, such as mass balance and thermodynamics, to define the possible functional states of the metabolic network. numberanalytics.comresearchgate.net The steady-state assumption (Sv=0) is a key constraint. fiveable.me Additional constraints can be derived from experimental measurements, such as substrate uptake and product secretion rates. researchgate.net

Flux Balance Analysis (FBA) is a common constraint-based method that predicts flux distributions by optimizing a specific cellular objective, such as biomass production or ATP synthesis, without requiring kinetic parameters. fiveable.menih.gov While powerful, FBA alone often results in a range of possible flux solutions. The integration of isotopomer data from tracers like this compound provides crucial additional constraints that significantly narrow down the solution space, leading to a more precise determination of intracellular fluxes. nih.gov

Tracers Fate Association Studies with this compound

Tracer fate association studies utilize stable isotope-labeled substrates like this compound to follow the metabolic journey of the labeled atoms through various biochemical pathways. mdpi.com By measuring the incorporation of the 13C label into downstream metabolites, researchers can qualitatively and quantitatively assess the activity of specific pathways. nih.govdiva-portal.org

For example, a study using uniformly labeled [U-13C6]-d-fructose in human adipocytes demonstrated that fructose is a potent substrate for anabolic processes, including the synthesis of glutamate and fatty acids like palmitate. nih.gov The detection of 13C-labeled palmitate confirmed that fructose carbons are robustly converted into fatty acids in these cells. nih.gov Similarly, tracking the label into glutamate provides insights into the activity of the TCA cycle. nih.gov

These studies can reveal how the presence of one substrate, like fructose, can alter the metabolism of another, such as glucose. mdpi.com For instance, research has shown that increasing fructose concentrations can divert glucose away from the TCA cycle and fatty acid synthesis and towards other pathways. mdpi.comresearchgate.net By using specifically labeled tracers like this compound, researchers can dissect the contributions of specific carbon atoms to different metabolic fates, providing a high-resolution view of metabolic reprogramming.

Table 2: Compound Names Mentioned in the Article

Future Directions in D Fructose 4,6 13c2 Research

Expansion to Novel Biological Systems and Disease Models

The application of D-Fructose-4,6-13C2 is expanding beyond traditional model organisms to a wider array of biological systems and disease models. This will allow for a more comprehensive understanding of fructose (B13574) metabolism across different species and pathological conditions.

Researchers are increasingly using stable isotope tracers like ¹³C-labeled fructose to investigate metabolic alterations in various diseases. frontiersin.org For instance, studies on cancer metabolism have utilized ¹³C-labeled fructose to understand how tumor cells utilize fructose to fuel their growth and proliferation. biorxiv.orgmit.edu In pancreatic cancer, metabolomic studies with [1,2-¹³C2]d-fructose have shown that fructose is preferentially metabolized through the nonoxidative pentose (B10789219) phosphate (B84403) pathway for nucleic acid synthesis. aacrjournals.org

Furthermore, the role of fructose metabolism in neurodegenerative diseases is an emerging area of investigation. sochob.cl Studies have shown that fructose can cross the blood-brain barrier and be metabolized in the brain, potentially contributing to neuroinflammation and cognitive decline. sochob.clresearchgate.netresearchgate.net Using tracers like this compound in animal models of diseases like Alzheimer's could elucidate the specific pathways affected by fructose metabolism in the brain. sochob.clresearchgate.net For example, tracing studies in neonatal mouse brains using [2-¹³C]-fructose have demonstrated its catabolism in a GLUT5-dependent manner. biorxiv.org

The application of this compound is also being extended to microbial and even plant systems to understand their unique metabolic capabilities and responses to environmental fructose.

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

To gain a holistic view of metabolic regulation, future research will increasingly integrate data from this compound tracing studies with other "omics" technologies such as proteomics, transcriptomics, and metabolomics. nih.govmdpi.com This multi-omics approach allows for the correlation of metabolic flux data with changes in gene expression, protein abundance, and the concentrations of other metabolites. nih.govmdpi.com

For example, by combining ¹³C metabolic flux analysis (MFA) with transcriptomics, researchers can identify key enzymes and regulatory genes that control the flow of fructose-derived carbons through specific pathways. plos.org This integrated approach can reveal how metabolic networks are rewired at both the transcriptional and metabolic levels in response to various stimuli or in different disease states. plos.org A study on Pseudomonas putida utilized a multi-omics approach, including stable isotope tracers, to investigate the co-utilization of glucose and benzoate, revealing a segregated metabolic flux network. nih.gov

This integration is crucial for building comprehensive models of cellular metabolism and understanding the complex interplay between different biological layers. mdpi.comresearchgate.net

Development of Advanced Computational Models for Complex Metabolic Networks

The data generated from this compound tracing experiments necessitates the use and further development of sophisticated computational models. oup.comfrontiersin.org ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique that uses isotopic labeling data to quantify intracellular metabolic fluxes. plos.orgnih.gov

Future efforts will focus on creating more comprehensive and dynamic computational models that can handle the complexity of large-scale metabolic networks. plos.orgresearchgate.netplos.org These models will be essential for interpreting the large datasets generated from multi-omics studies and for making accurate predictions about metabolic behavior. plos.org The development of user-friendly software and standardized modeling languages like FluxML will facilitate the broader adoption of these powerful analytical techniques. frontiersin.org

Advanced models will also need to account for metabolic compartmentalization, such as the distinct metabolic roles of the cytosol and mitochondria, to provide a more accurate picture of cellular metabolism. A three-compartment metabolic network model has been used to analyze fluxes in tumor metabolism. nih.govfrontiersin.org

Exploration of Specific Enzyme Activities and Regulatory Mechanisms

This compound can be instrumental in dissecting the activity and regulation of specific enzymes involved in fructose metabolism. By tracking the appearance of the ¹³C label in downstream metabolites, researchers can infer the in vivo activity of enzymes like fructokinase, aldolase (B8822740), and transketolase.

For instance, studies have investigated the kinetic properties of D-xylose isomerase in the presence of different metal ions, which is relevant to the isomerization of D-fructose. core.ac.uk In human adipocytes, the presence of fructose has been shown to alter the intermediary metabolism of glucose, diverting it towards serine oxidation. nih.govresearchgate.net Furthermore, research in pancreatic cancer has highlighted the role of transketolase in promoting cancer growth through fructose metabolism. aacrjournals.org

Future studies will likely use this compound in combination with genetic and pharmacological manipulations to probe the regulation of these enzymes under various conditions. This will provide a deeper understanding of how fructose metabolism is controlled at the molecular level.

Application in Understanding Metabolic Adaptations in Response to Environmental Cues

Cells and organisms constantly adapt their metabolism in response to changes in their environment, such as nutrient availability, oxygen levels (hypoxia), and temperature. biorxiv.org this compound is a valuable tool for studying these metabolic adaptations.

For example, tracing studies can reveal how cells shift their metabolic pathways when faced with high-fructose diets or during periods of fasting. nih.gov In adipocytes, fructose has been shown to act as an anabolic substrate, promoting molecular synthesis and energy storage. mdpi.com Research has also explored how fructose consumption can influence glucocorticoid metabolism in adipose tissue, with implications for the metabolic syndrome. nih.gov

Understanding these adaptive responses is critical for comprehending the metabolic basis of diseases like obesity and type 2 diabetes. Future research will likely use this compound to investigate metabolic flexibility in a wide range of environmental contexts, providing insights into how organisms maintain metabolic homeostasis.

Q & A

Basic: How is D-Fructose-4,6-¹³C₂ synthesized and validated for metabolic studies?

Methodological Answer:
D-Fructose-4,6-¹³C₂ is synthesized via enzymatic or chemical methods using ¹³C-enriched precursors. Purification involves high-performance liquid chromatography (HPLC) or ion-exchange chromatography to ensure isotopic purity (>99% ¹³C enrichment). Validation requires nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) to confirm labeling positions (C4 and C6) and exclude isotopic scrambling. Mass spectrometry (MS) further quantifies isotopic enrichment. Quality control protocols, such as those described for [1,6-¹³C₂]glucose in bioreactor studies, are critical to ensure batch consistency .

Basic: What metabolic pathways can be traced using D-Fructose-4,6-¹³C₂ compared to other ¹³C-labeled fructose isotopologues?

Methodological Answer:
The C4 and C6 positions of D-Fructose-4,6-¹³C₂ enable tracking of glycolysis, pentose phosphate pathway (PPP), and fructose-specific metabolism (e.g., fructolysis in the liver). Unlike uniformly labeled fructose ([U-¹³C]fructose), which complicates data interpretation due to overlapping signals, the dual-labeling at C4/C6 simplifies tracing of downstream metabolites like dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). Comparative studies with [3,4-¹³C₂]fructose can isolate pathway-specific flux differences, as demonstrated in melanoma cell models using [1,6-¹³C₂]glucose .

Advanced: How to design a time-resolved ¹³C MRS experiment using D-Fructose-4,6-¹³C₂ to quantify dynamic metabolic fluxes?

Methodological Answer:

Perfusion System Setup: Use a bioreactor with controlled substrate delivery (e.g., 5–10 mM D-Fructose-4,6-¹³C₂) to maintain steady-state conditions, as applied in DB-1 melanoma cell studies .

Data Acquisition: Collect ¹³C MRS spectra at 5–15 min intervals over 6–12 hours to capture labeling kinetics. Focus on resonances for lactate (C3), alanine (C3), and citrate (C4/C5) to track glycolytic and TCA cycle activity.

Modeling: Employ bonded cumomer analysis or isotopomer network models to convert spectral multiplet data into flux rates. Advanced software (e.g., INCA) accounts for homonuclear coupling artifacts, as seen in [1,6-¹³C₂]glucose studies .

Advanced: How can isotopic scrambling of D-Fructose-4,6-¹³C₂ in complex systems be resolved?

Methodological Answer:
Isotopic scrambling occurs due to reversible enzymatic reactions (e.g., aldolase in glycolysis). To mitigate this:

  • Analytical Triangulation: Combine ¹³C MRS with LC-MS to cross-validate labeling patterns in key metabolites (e.g., glutamate, aspartate).
  • Pulse-Chase Experiments: Introduce unlabeled fructose after a labeling pulse to distinguish scrambling from true metabolic flux.
  • Compartmental Modeling: Use one- or two-compartment models (e.g., neuronal vs. glial) to isolate scrambling artifacts, as demonstrated in brain metabolism studies with [2-¹³C]acetate .

Advanced: How do compartmental models improve interpretation of D-Fructose-4,6-¹³C₂ data in heterogeneous tissues?

Methodological Answer:
In tissues like the brain or tumors, compartmental models separate neuronal and glial metabolic contributions. For D-Fructose-4,6-¹³C₂:

Two-Compartment Model: Assign fructose uptake to astrocytes (glia) and neurons based on cell-specific transporter expression.

Flux Constraints: Incorporate prior knowledge (e.g., glutamine synthetase activity in astrocytes) to reduce parameter uncertainty.

Validation: Co-infuse glia-specific tracers (e.g., [1,2-¹³C₂]acetate) to refine model accuracy, a strategy validated in co-infusion studies with [1,6-¹³C₂]glucose .

Advanced: What statistical methods address variability in ¹³C-labeling data from D-Fructose-4,6-¹³C₂ experiments?

Methodological Answer:

  • Bootstrap Analysis: Resample time-course data to estimate confidence intervals for flux rates.
  • Sensitivity Analysis: Identify parameters (e.g., Vmax of hexokinase) most affecting model outcomes.
  • Noise Filtering: Exclude multiplet signals with low signal-to-noise ratios (<0.5 mM) to minimize bias, as applied in melanoma cell flux analyses .

Basic: What are the limitations of using D-Fructose-4,6-¹³C₂ in vivo compared to in vitro systems?

Methodological Answer:
In vivo limitations include:

  • Tracer Dilution: Endogenous unlabeled fructose reduces isotopic enrichment, requiring higher infusion rates.
  • Spectral Overlap: In ¹³C MRS, overlapping peaks (e.g., glucose vs. fructose) necessitate spectral deconvolution algorithms.
  • Ethical Constraints: Prolonged infusion in animals/humans limits temporal resolution. In vitro systems (e.g., perfused cells) avoid these issues but lack physiological complexity .

Advanced: How to optimize LC-MS protocols for detecting low-abundance ¹³C-labeled metabolites from D-Fructose-4,6-¹³C₂?

Methodological Answer:

  • Ion-Pairing Chromatography: Use reagents like tributylamine to improve separation of polar intermediates (e.g., fructose-1,6-bisphosphate).
  • High-Resolution MS: Employ Orbitrap or TOF detectors to resolve ¹³C isotopologues with <1 ppm mass error.
  • Stable Isotope Tracing (SIRM): Apply correction algorithms for natural abundance ¹³C, as validated in [U-¹³C]glucose studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.